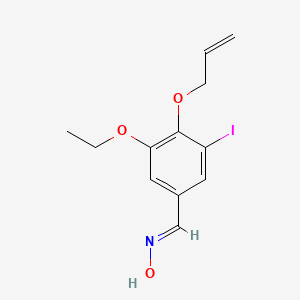

![molecular formula C17H13NO4 B5549971 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative within the broader chemical class of dibenzoazepines, which are notable for their complex molecular frameworks and potential utility in various chemical and biochemical applications. This class of compounds is characterized by a two benzene ring system fused to a seven-membered azepine ring, featuring diverse functional groups that significantly affect their physical and chemical properties.

Synthesis Analysis

The synthesis of related dibenzoazepine derivatives involves several key steps, including ring formation, functionalization, and subsequent modification to introduce specific substituents. A common strategy for synthesizing such compounds involves the palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation, followed by intramolecular condensation to form the dibenzoazepine core (Kondapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of dibenzoazepine derivatives, including the compound , is characterized by the presence of a dibenzoazepine backbone, which is crucial for their chemical reactivity and interactions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are typically employed to elucidate these structures in detail.

Chemical Reactions and Properties

Dibenzoazepine compounds undergo a variety of chemical reactions, including N-acylation and carbopalladation, which are essential for introducing different functional groups into the molecule. These reactions extend the utility of dibenzoazepine derivatives in synthetic chemistry and materials science. For instance, palladium-catalyzed cascade reactions have been developed to synthesize 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines, showcasing the versatility of these compounds in organic synthesis (Yao et al., 2019).

Scientific Research Applications

Crystal Structure and Stability

- Research on the crystal structures and thermodynamics of related compounds, like zwitterionic hydrates of similar molecular structures, provides insight into the complex interactions of temperature, water activity, and pH on solid form stability. These studies are pivotal in understanding pharmaceutical compounds' behavior (Braun et al., 2015).

Reaction Mechanisms

- Studies on the reactions of nicotinic acid 1-oxide with different anhydrides, including propionic, have revealed various product formations, enhancing our understanding of chemical reaction pathways and molecular transformations (Nagano et al., 1987).

Novel Polycyclic Systems

- The synthesis and structure analysis of new polycyclic systems containing fragments similar to dibenzo[c,e]azepin are significant for developing new pharmaceuticals and complex molecules (Ukhin et al., 2011).

Anti-inflammatory Applications

- Derivatives of dibenzoxepin-like compounds have been synthesized and evaluated for anti-inflammatory effects. This research is crucial for developing new therapeutic agents for inflammation-related conditions (Yoshioka et al., 1978).

Spectroscopic Analysis

- The application of spectroscopic methods, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF), in the analysis of oligosaccharides and related compounds, is vital in the field of biochemistry and molecular diagnostics (Papac et al., 1996).

Azo Dyes Synthesis

- The synthesis of novel azo dyes from enol type coupling components, similar in structure to dibenzo[c,e]azepin, highlights the application of these compounds in the development of new dyes for industrial and scientific purposes (Rufchahi et al., 2012).

Atropisomeric Properties

- Research into the atropisomeric properties of the dibenzo[b,d]azepin-6-one nucleus is relevant for understanding molecular chirality, which is essential in the development of enantioselective pharmaceuticals (Tabata et al., 2008).

Colon Targeting Drug Delivery

- Poly(ether-ester) azo polymers research for colon-specific drug release showcases the significance of these compounds in targeted drug delivery systems (Samyn et al., 1995).

properties

IUPAC Name |

3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15(20)9-10-18-16(21)13-7-3-1-5-11(13)12-6-2-4-8-14(12)17(18)22/h1-8H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHKHMLTUPIPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)